Xylene Cyanol FF

描述

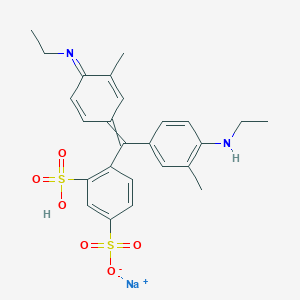

Xylene Cyanol FF is a complex organic compound with a unique structure that includes both aromatic and sulfonate groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Xylene Cyanol FF involves multiple steps. One common method includes the reaction of 4-(ethylamino)-3-methylphenol with 4-ethylimino-3-methylcyclohexa-2,5-dien-1-one under specific conditions to form the intermediate compound. This intermediate is then reacted with 3-sulfobenzenesulfonate in the presence of sodium ions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Oxidation Reactions

Xylene Cyanol FF can undergo oxidation reactions, which are critical in various analytical applications. Research has demonstrated that it can be oxidized by different oxidizing agents, including hydrogen peroxide and potassium periodate.

-

Oxidation by Hydrogen Peroxide : This reaction has been shown to be more effective than oxidation by potassium periodate. The absorbance spectra indicate that this compound exhibits significant changes when treated with hydrogen peroxide, allowing for quantitative analysis through spectrophotometry .

-

Catalytic Effects : Studies have explored the catalytic effects of iron and aluminum on the oxidation of this compound. It was found that while these metals do not catalyze the reaction when used individually with hydrogen peroxide or potassium periodate, their combined use enhances the reaction rate significantly .

Reaction Conditions

The effectiveness of the oxidation reactions is influenced by several factors:

-

Temperature : The rate of both non-catalyzed and catalyzed reactions increases with temperature, peaking at 100 °C.

-

Reaction Time : Absorbance increases linearly with reaction time up to 6 minutes, suggesting optimal conditions for measurement within this timeframe .

Optimization of Reaction Conditions

An orthogonal experimental design was utilized to determine the optimal concentrations of reactants for maximizing the reaction sensitivity:

| Factor | Levels (mL) |

|---|---|

| This compound | 0.55, 0.60, 0.65 |

| Nitric Acid | 0.60, 0.70, 0.80 |

| Hydrogen Peroxide | 0.30, 0.40, 0.50 |

| Potassium Periodate | 0.10, 0.20, 0.30 |

The optimal conditions were identified as follows: , , , and . Under these conditions, the maximum absorbance was recorded at a wavelength of 610 nm .

Biochemical Assays

This compound is extensively used in gel electrophoresis as a tracking dye for DNA and RNA visualization during separation processes.

Histology and Pathology

In histological applications, it serves as a stain to differentiate cellular structures in tissue samples.

Environmental Testing

The compound is employed in assays to detect pollutants in water samples, contributing to environmental monitoring efforts.

Pharmaceutical Development

It enhances the stability and solubility of active ingredients in drug formulations.

Food Industry

As a food colorant, it meets safety regulations while providing visual appeal to food products .

科学研究应用

Molecular Biology Applications

1.1 DNA Sequencing and Gel Electrophoresis

Xylene Cyanol FF is primarily used as a tracking dye in agarose and polyacrylamide gel electrophoresis. It allows researchers to monitor the progress of nucleic acid migration during electrophoresis due to its distinct blue color and slight negative charge, which causes it to migrate in the gel .

1.2 Gel-Loading Dye

In addition to its tracking capabilities, this compound serves as a gel-loading dye, facilitating the visualization of sample loading in gels. It is often combined with other dyes such as Bromophenol Blue to enhance tracking during electrophoresis .

1.3 RNA Loading Dye

this compound is also employed in formamide RNA loading dyes, which are crucial for preparing RNA samples for electrophoresis. The dye assists in visualizing RNA bands post-electrophoresis .

Analytical Chemistry Applications

2.1 Spectrophotometric Determination

Recent studies have demonstrated the use of this compound in sensitive spectrophotometric methods for detecting trace metals. For instance, it has been utilized to determine platinum(IV) levels based on its oxidation from leuco this compound to its blue form, showing an absorption maximum at 620 nm . This method has applications in analyzing pharmaceutical preparations, natural water, and environmental samples.

2.2 Trace Metal Analysis

this compound has been effectively applied in the determination of iron(III) concentrations through similar spectrophotometric techniques, showcasing its versatility in analytical chemistry .

Industrial Applications

3.1 Textile Industry

Beyond laboratory settings, this compound finds applications in the textile industry as a dye for natural and synthetic fibers. Its ability to impart color makes it suitable for dyeing processes involving wool, cotton, silk, and polyester .

3.2 Paints and Inks

The compound is also used in paints and inks due to its vibrant color properties, contributing to aesthetic applications in various consumer products .

Case Studies

作用机制

The mechanism of action of Xylene Cyanol FF involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

相似化合物的比较

Similar Compounds

4-(ethylamino)-3-methylphenol: A precursor in the synthesis of the target compound.

4-ethylimino-3-methylcyclohexa-2,5-dien-1-one: Another precursor used in the synthesis.

3-sulfobenzenesulfonate: A sulfonate group-containing compound similar in structure.

Uniqueness

Xylene Cyanol FF is unique due to its combination of aromatic and sulfonate groups, which confer distinct chemical and biological properties

生物活性

Xylene Cyanol FF, also known as Acid Blue 147, is a synthetic dye commonly used in molecular biology as a tracking dye during gel electrophoresis. Its chemical structure comprises a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with the molecular formula and a molecular weight of approximately 538.61 g/mol. This article explores the biological activity of this compound, focusing on its applications, properties, and relevant research findings.

Properties and Applications

This compound is characterized by its blue-green color and is soluble in water at concentrations up to 20 ppm, yielding a clear dark blue solution. It has an absorption maximum between 610-620 nm when dissolved in water. The dye is primarily utilized for:

- Tracking nucleic acids : It serves as a visual marker in agarose and polyacrylamide gel electrophoresis.

- Histological staining : Used in various staining protocols to visualize cellular structures.

- RNA loading dye : Employed in experiments involving RNA to ensure proper loading during electrophoresis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2650-17-1 |

| Molecular Formula | |

| Molecular Weight | 538.61 g/mol |

| Color | Blue/Gray to Green |

| Solubility | 20 ppm in water (clear dark blue) |

| Absorption Maxima | 610 - 620 nm |

| Molar Extinction Coefficient | ≥ 65000 (20 ppm in water) |

The biological activity of this compound is largely attributed to its ability to intercalate with nucleic acids. This property allows it to bind to DNA and RNA molecules, facilitating their visualization during electrophoresis. The dye exhibits a slight negative charge, which influences its migration through the gel matrix alongside nucleic acids based on size and charge.

Case Studies and Research Findings

- Electrophoresis Applications : A study demonstrated the effectiveness of this compound as a tracking dye in both agarose and polyacrylamide gels. It was noted for its ability to provide clear visual markers for DNA fragments during electrophoretic separation .

- Biodegradation Studies : Research has indicated that this compound can undergo photocatalytic degradation when exposed to certain catalysts like bismuth-doped zinc oxide. This process highlights potential environmental concerns regarding the disposal of dye waste products .

- Staining Protocols : In various histological applications, this compound has been utilized for staining cellular components, aiding in the visualization of tissue samples under microscopy. Its compatibility with other reagents makes it a versatile choice for researchers .

Safety and Handling

This compound is classified with a warning label due to potential irritant properties (H315 - causes skin irritation; H319 - causes serious eye irritation). Proper safety precautions should be taken when handling this compound, including the use of gloves and eye protection.

属性

IUPAC Name |

sodium;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLFAAMTGMGYBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N2NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-17-1 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。